N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c20-19(21,22)16-5-3-4-15(12-16)18(26)24-13-14-7-10-25(11-8-14)17-6-1-2-9-23-17/h1-6,9,12,14H,7-8,10-11,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQOHVVIJPZOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Synthetic Accessibility : Derivatives such as 8a and 8c () exhibit higher yields (64–65%) compared to fluoro-substituted analogues (e.g., 14a: 35.2%), suggesting steric or electronic challenges in introducing fluorine .
- Hybrid Scaffolds : compounds integrate cyclopentane and piperazine moieties, likely targeting conformational restriction for enhanced selectivity, contrasting with the target compound’s simpler piperidine-pyridine design .
Functional Group Impact on Physicochemical Properties
- Trifluoromethyl vs. Halogens : The trifluoromethyl group in the target compound improves lipophilicity (logP) compared to chloro/methoxy analogues (e.g., 8c) but may reduce solubility relative to polar substituents like ethylthioureido .
- Pyridine vs. Piperazine : The pyridin-2-yl group in the target compound provides a planar aromatic system, whereas piperazine-containing analogues () offer basic nitrogen centers for salt formation and solubility modulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step processes, such as:
- Step 1 : Coupling of pyridine-containing piperidine derivatives with benzamide precursors using reagents like HBTU or BOP in THF, followed by triethylamine (Et3N) to facilitate amide bond formation .
- Step 2 : Purification via silica gel chromatography or recrystallization to isolate the product .
- Key Variables : Solvent choice (e.g., THF for solubility), temperature control (e.g., ice baths for exothermic steps), and catalyst optimization (e.g., triethylamine for reaction efficiency) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HBTU, THF, Et3N | 48–85 | 90–95 |
| 2 | Silica Chromatography | 70–80 | ≥98 |
Q. How can structural features of this compound (e.g., trifluoromethyl group, piperidine-pyridine linkage) be validated spectroscopically?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the trifluoromethyl group and piperidine-pyridine connectivity. For example, δ 7.74 ppm (aromatic protons) and δ 167.3 ppm (amide carbonyl) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 418.1976) .
- Advanced Tip : Use <sup>19</sup>F NMR to resolve trifluoromethyl group interactions with solvents or counterions .
Q. What are the primary biological targets or pathways influenced by this compound?
- Methodology :
- Receptor Binding Assays : Screen against kinase or GPCR targets (e.g., RORγt inverse agonism ) using radioligand displacement or fluorescence polarization.
- Cellular Assays : Evaluate IL-17 suppression in Th17 cells to assess immunomodulatory potential .
Advanced Research Questions
Q. How can synthetic efficiency be improved while minimizing by-products (e.g., racemization or undesired substitutions)?
- Methodology :
- Continuous Flow Reactors : Enhance reaction homogeneity and reduce side reactions (e.g., epimerization) .
- Protecting Group Strategies : Use Boc or Fmoc groups for amine intermediates to prevent unwanted nucleophilic attacks .
Q. How should researchers resolve contradictions in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?
- Methodology :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., microsomal assays) to explain discrepancies .
- Target Engagement Studies : Use biophysical methods (e.g., SPR or ITC) to confirm receptor binding affinity in physiological conditions .
- Example : A compound showed low in vitro IC50 but high in vivo efficacy due to improved tissue penetration .
Q. What computational strategies predict the compound’s 3D conformation and receptor-ligand interactions?
- Methodology :
- Molecular Dynamics (MD) : Simulate piperidine ring flexibility and trifluoromethyl group orientation in aqueous vs. lipid environments .
- Docking Studies : Use software like AutoDock Vina to model binding to RORγt or kinase domains .
- Validation : Compare predicted binding poses with crystallographic data (e.g., PDB ID: 6QIM for RORγt) .
Data Contradiction Analysis
Q. Why do similar benzamide derivatives exhibit varying metabolic stability despite structural homology?
- Hypothesis : Trifluoromethyl groups may alter cytochrome P450 interactions or glucuronidation rates.
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
